molecular formula C10H13IN2 B14127006 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

Katalognummer: B14127006
Molekulargewicht: 288.13 g/mol
InChI-Schlüssel: TWRLDOGYCQGUAN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound with the molecular formula C6H11IN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane, ethanol, or acetonitrile, and the reaction is usually conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is unique due to its specific substituents and the presence of the iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Eigenschaften

Molekularformel

C10H13IN2

Molekulargewicht

288.13 g/mol

IUPAC-Name

1-ethyl-3-methylbenzimidazol-3-ium;iodide

InChI

InChI=1S/C10H13N2.HI/c1-3-12-8-11(2)9-6-4-5-7-10(9)12;/h4-8H,3H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

TWRLDOGYCQGUAN-UHFFFAOYSA-M

Kanonische SMILES

CCN1C=[N+](C2=CC=CC=C21)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.